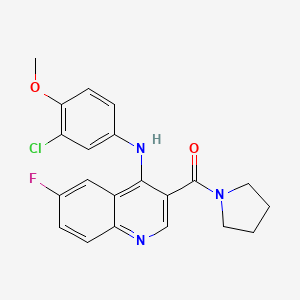
(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19ClFN3O2 and its molecular weight is 399.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone , known for its complex structure, belongs to the fluoroquinolone class of antibiotics. Its molecular formula is C21H19ClFN3O2 with a molecular weight of approximately 399.85 g/mol. The compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The compound features a quinoline core with various functional groups:
- Chloro and methoxy substitutions on the phenyl ring enhance its biological activity.
- Pyrrolidine moiety contributes to its pharmacological properties.
This structural diversity suggests potential interactions with critical biological targets, including DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
Antimicrobial Properties
Preliminary studies indicate that the compound exhibits potent antimicrobial activity. Its mechanism appears to involve the inhibition of bacterial DNA synthesis, making it a promising candidate for antibiotic development. The presence of halogen atoms (chlorine and fluorine) is believed to enhance binding affinity to bacterial enzymes, thus increasing its efficacy against resistant strains.
| Compound | Target | Activity |
|---|---|---|
| This compound | DNA gyrase | Inhibition of DNA replication |
| Ciprofloxacin | DNA gyrase | Antibacterial |
| Levofloxacin | Topoisomerase IV | Broad-spectrum antibiotic |
Anticancer Activity
Research has shown that this compound also demonstrates cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation. Studies indicate that the compound's unique structural features allow it to effectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including breast and lung cancer cells. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound induces apoptosis through activation of caspase pathways, suggesting its utility as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Its methoxy group may enhance lipid solubility, facilitating better cellular uptake.
Properties
IUPAC Name |
[4-(3-chloro-4-methoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c1-28-19-7-5-14(11-17(19)22)25-20-15-10-13(23)4-6-18(15)24-12-16(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDWWQOSFVMDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














